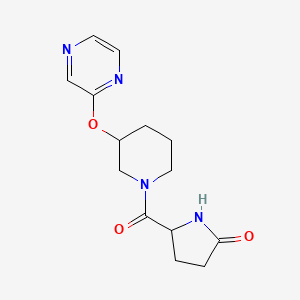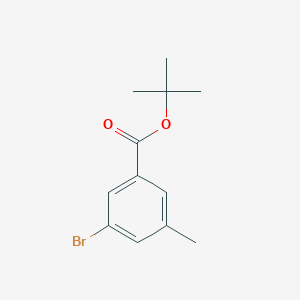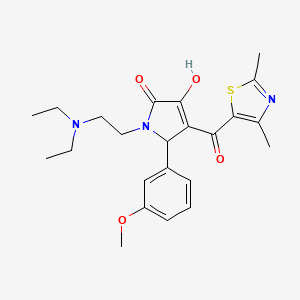![molecular formula C20H19Cl2F3N2O B2488624 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide CAS No. 2059278-57-6](/img/structure/B2488624.png)
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to 2-Chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide involves multi-step chemical processes. These often include reactions like bromination, reduction, condensation, and amination (Bi, 2014). The synthesis route can vary depending on the desired substituents and functional groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their geometry and bonding. For example, X-ray crystallographic studies of related compounds have shown specific conformations and intermolecular interactions (Benakaprasad et al., 2007). Such analyses are crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse. For instance, their interaction with biological receptors, as seen in cannabinoid receptor studies, can provide insights into their potential pharmacological applications (Shim et al., 2002). These properties are largely dictated by the functional groups and the overall molecular structure.
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure are often determined using techniques like X-ray crystallography and spectroscopy. These properties are essential for determining the compound's suitability in various applications (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and binding affinity to certain molecules or receptors, are key to understanding how these compounds behave under different conditions. Studies often use computational methods like density functional theory (DFT) and molecular docking to predict these properties (Siddiqui et al., 2008).
科学的研究の応用
Synthesis and Bioactivity
- A study focused on the synthesis and characterization of new benzamides, including compounds related to 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide. It explored their potential antibacterial activity against various bacterial strains, demonstrating that copper complexes of these compounds exhibited significant antibacterial properties (Khatiwora et al., 2013).
Molecular Interaction and Binding Studies
- Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the binding interactions of similar compounds. This study helps in understanding the structural activity relationships of such compounds (Shim et al., 2002).
Chemical Synthesis and Characterization
- Several studies focused on the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds. These works are significant in the field of synthetic chemistry and offer potential in developing novel chemical entities (Bi, 2014); (De-ju, 2014).
Analytical Methods and Quality Control
- A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, showcases advancements in analytical methodologies for quality control in pharmaceuticals (Ye et al., 2012).
Molecular Structure Studies
- Investigations into the molecular structures of various trifluoromethyl-substituted compounds, including those with structural similarities to 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide, provide valuable information on their chemical properties and potential applications (Li et al., 2005).
特性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O/c21-15-3-1-13(2-4-15)12-26-19(28)17-6-5-16(11-18(17)22)27-9-7-14(8-10-27)20(23,24)25/h1-6,11,14H,7-10,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTIKINVPMSKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

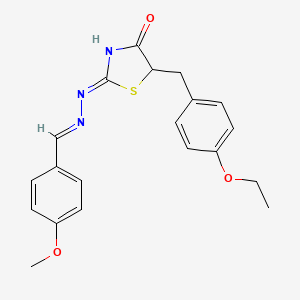
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
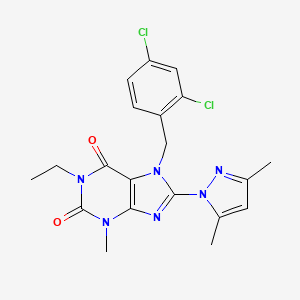
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)
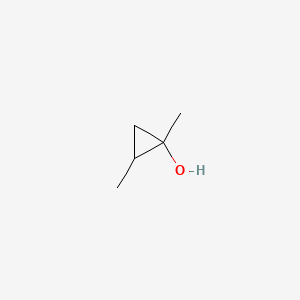
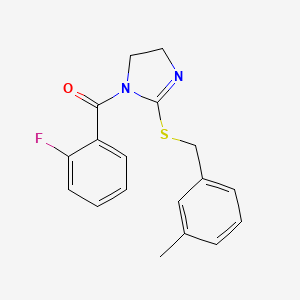
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
